

Technical Support Center: Optimizing Ac-VEID-CHO Incubation Time

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Compound of Interest		
Compound Name:	Ac-VEID-CHO	
Cat. No.:	B1283738	Get Quote

Welcome to the technical support center for the caspase inhibitor **Ac-VEID-CHO**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental protocols involving **Ac-VEID-CHO**.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-VEID-CHO** and what is its primary target?

A1: **Ac-VEID-CHO** is a synthetic, peptide-based aldehyde inhibitor of caspases. Its peptide sequence (VEID) is based on the cleavage site in Lamin A, making it a potent inhibitor of caspase-6.[1][2] However, it is important to note that it also exhibits inhibitory activity against other caspases, such as caspase-3 and caspase-7.[3][4][5]

Q2: Is **Ac-VEID-CHO** cell-permeable?

A2: **Ac-VEID-CHO** has very poor cell permeability and is predominantly excluded from the intracellular environment.[3] This is a critical consideration for experimental design. For whole-cell assays, its effectiveness may be limited, whereas, in cell lysate-based assays where the cell membrane is disrupted, it can effectively inhibit its target caspases.[3][6]

Q3: What is a typical starting concentration and incubation time for **Ac-VEID-CHO** in an experiment?







A3: The optimal concentration and incubation time are highly dependent on the experimental setup (e.g., cell lysate vs. whole cells) and the specific cell type.

- For cell lysate assays: A common starting point is a pre-incubation of the lysate with Ac-VEID-CHO for 10-30 minutes at room temperature or 37°C before adding the caspase substrate.[2][6][7]
- For whole-cell assays: Due to poor permeability, higher concentrations and longer incubation times may be necessary, but efficacy is not guaranteed.[3] It is often used as a negative control in whole-cell assays to demonstrate that a different, cell-permeable inhibitor is reaching its intracellular target.[6]

Q4: How should I store and handle Ac-VEID-CHO?

A4: **Ac-VEID-CHO** is typically supplied as a solid and should be stored at -20°C for long-term stability (≥ 4 years).[5] For use, it is often reconstituted in a solvent like DMSO to create a stock solution, which should also be stored at -20°C.[8][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][9]

Troubleshooting Guide



Issue	Possible Cause(s)	Suggested Solution(s)
No or low inhibition of caspase activity in a whole-cell assay.	Ac-VEID-CHO has poor cell permeability.[3]	Consider using a cell- permeable caspase inhibitor. Alternatively, perform the assay using cell lysates where the inhibitor can directly access the caspases.[6]
Incubation time is too short.	While increasing incubation time might seem logical, for a non-permeable inhibitor, it's unlikely to significantly improve results. Focus on changing the experimental setup (e.g., using lysates).	
Inhibitor concentration is too low.	Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.	-
High background signal in a caspase activity assay.	Reagents or buffers are contaminated.	Use fresh, high-purity reagents and prepare fresh buffers.
Non-specific substrate cleavage.	Ensure the substrate you are using is specific to the caspase of interest. Run a control with a broad-spectrum caspase inhibitor to assess non-specific protease activity.	
Inconsistent results between replicates.	Pipetting errors or inconsistent cell seeding.	Use calibrated pipettes and ensure uniform cell seeding density. Mix all solutions thoroughly before use.
Variability in cell health or apoptosis induction.	Maintain consistent cell culture conditions and ensure the method of apoptosis induction	



is applied uniformly across all samples.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **Ac-VEID-CHO** against various caspases, as indicated by IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caspase Target	IC50 Value (nM)	Notes
Caspase-6	16.2 nM[3][4][5]	Primary target.
Caspase-3	13.6 nM[3][4][5]	Potent off-target inhibition.
Caspase-7	162.1 nM[3][4]	Weaker, but still significant, off- target inhibition.
VEIDase activity (in cell lysate)	0.49 μM (490 nM)[3][4]	Demonstrates efficacy when the cell membrane barrier is removed.

Experimental Protocols Protocol 1: In Vitro Caspaso 6 In

Protocol 1: In Vitro Caspase-6 Inhibition Assay in Cell Lysate

This protocol describes a method to measure the inhibitory effect of **Ac-VEID-CHO** on caspase-6 activity in a cell lysate using a fluorogenic substrate like Ac-VEID-AMC.

1. Reagent Preparation:

- Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT). Keep on ice.
- Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
- Ac-VEID-CHO Stock Solution: Reconstitute Ac-VEID-CHO in DMSO to a stock concentration of 1-10 mM.



- Substrate Solution: Prepare a working solution of a caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC) in Assay Buffer.
- 2. Sample Preparation (Cell Lysate):
- Induce apoptosis in your cell line of interest using a known method. Include an untreated control group.
- · Harvest cells and wash once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

3. Assay Procedure:

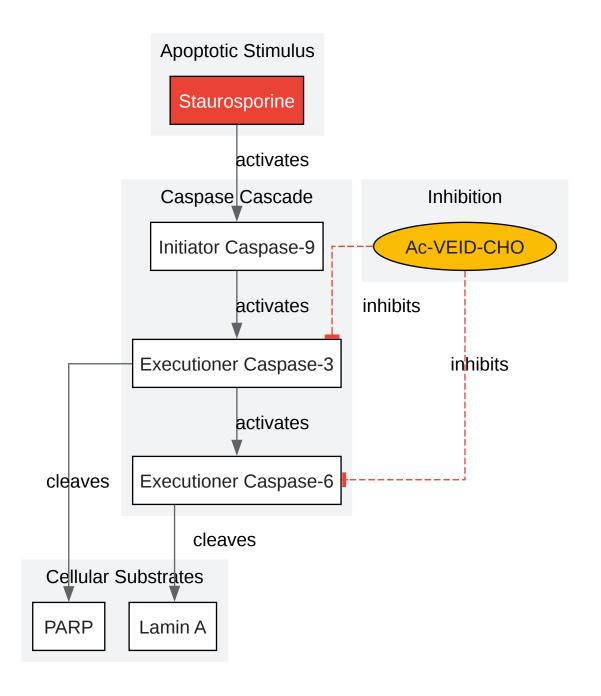
- In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
- Add varying concentrations of Ac-VEID-CHO to the wells to be tested. For control wells, add an equivalent volume of DMSO.
- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the caspases.[2]
- Initiate the reaction by adding the caspase-6 substrate solution to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with appropriate excitation/emission wavelengths (e.g., 340-360 nm excitation and 440-460 nm emission for AMC-based substrates).[2][10]

4. Data Analysis:

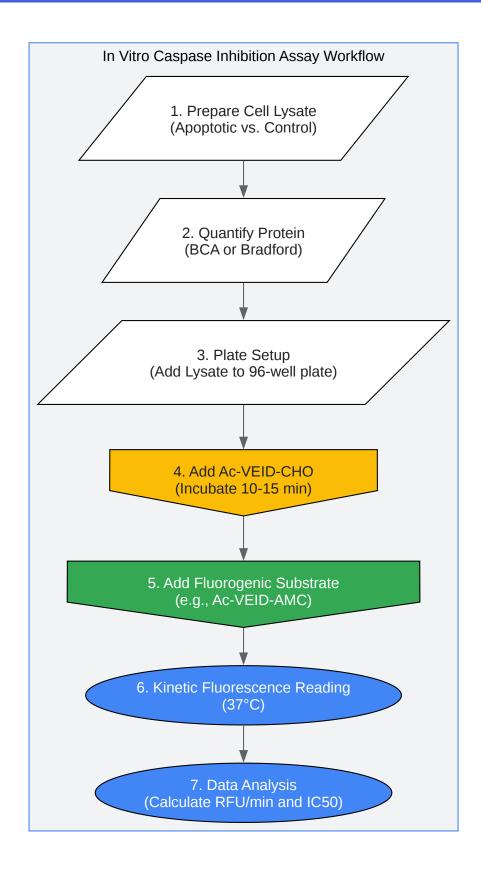
- Calculate the rate of increase in fluorescence (RFU/min).
- Normalize the caspase-6 activity to the protein concentration of the lysate.
- Plot the percent inhibition against the concentration of Ac-VEID-CHO to determine the IC50 value.

Visualizations Signaling Pathway

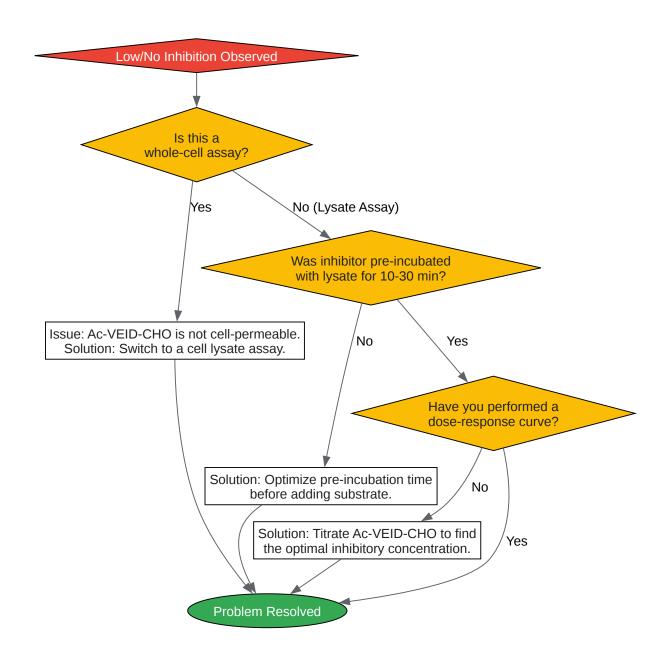












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